
4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- typically involves the reaction of substituted enones with thiourea. The process can be carried out in the presence of metal catalysts to promote heterocyclization . Another method involves the sequential S_N2-S_NAr reaction, where a reactive benzylic bromine and an activated fluorine react with nucleophilic sites in thiourea to generate the target heterocycle .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as potassium carbonate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Scientific Research Applications
4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of enzymes such as amyloid precursor protein and beta-secretase proteins, which are implicated in Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as amyloid precursor protein and beta-secretase proteins by binding to their active sites and preventing substrate access . This inhibition can disrupt the pathways involved in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .
Comparison with Similar Compounds
- 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-methoxy-3-methylphenyl)-
- N,4,4,6-tetramethyl-N-phenyl-5,6-dihydro-1,3-thiazin-2-amine
- N-(3,4,5,6-tetrahydro-1,3-thiazin-2-ylidene)aniline
Comparison: Compared to similar compounds, 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- is unique due to its specific substitution pattern on the thiazine ringFor example, the presence of the phenyl group and the trimethyl substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
CAS No. |
27058-61-3 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
4,4,6-trimethyl-N-phenyl-1,3-thiazin-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-10-9-13(2,3)15-12(16-10)14-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15) |
InChI Key |
NIESPHSLDFVWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(S1)NC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


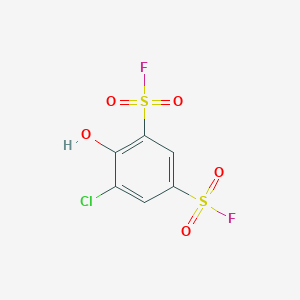

![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
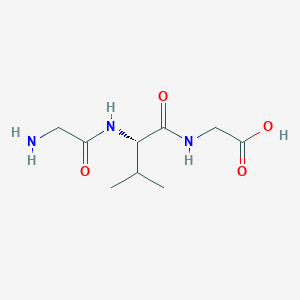
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
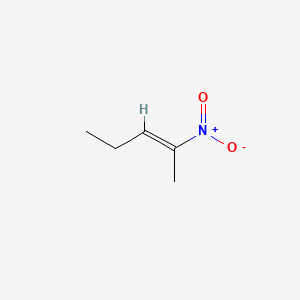
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)


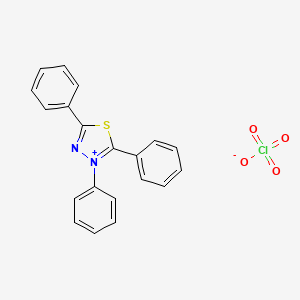
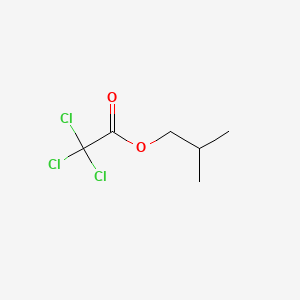
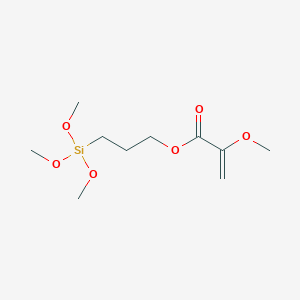
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
